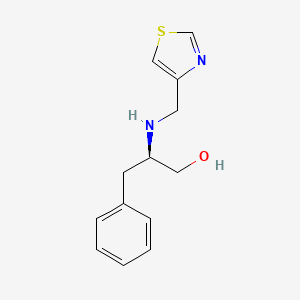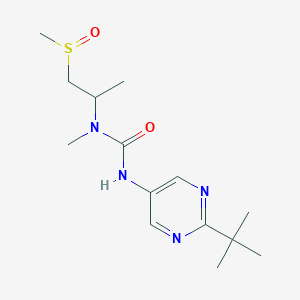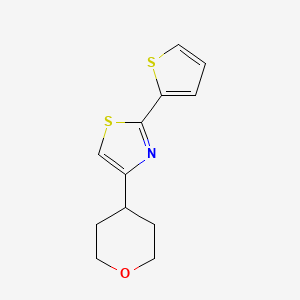
2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as JNJ-54861911 and belongs to the class of benzamide derivatives.
作用机制
The mechanism of action of 2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide involves the inhibition of beta-secretase activity. This compound binds to the active site of beta-secretase and prevents it from cleaving amyloid precursor protein, which is the precursor of amyloid beta peptides. By inhibiting beta-secretase activity, the production of amyloid beta peptides is reduced, which may help in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that 2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide has a high selectivity for beta-secretase inhibition and does not affect other enzymes in the brain. This compound has also been shown to have good oral bioavailability and can cross the blood-brain barrier, which is important for the treatment of Alzheimer's disease. In animal studies, this compound has been shown to reduce the levels of amyloid beta peptides in the brain, which may slow down the progression of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide in lab experiments is its high selectivity for beta-secretase inhibition. This compound does not affect other enzymes in the brain, which reduces the risk of side effects. Another advantage is its good oral bioavailability and ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of Alzheimer's disease.
One of the limitations of using 2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide in lab experiments is its cost. This compound is relatively expensive to synthesize, which may limit its use in large-scale studies. Another limitation is the lack of long-term safety data, as this compound is still in the early stages of development.
未来方向
There are several future directions for the research on 2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide. One direction is to conduct more preclinical studies to further understand the mechanism of action and potential therapeutic effects of this compound. Another direction is to optimize the synthesis method to reduce the cost and increase the yield of this compound. Additionally, clinical trials can be conducted to evaluate the safety and efficacy of this compound in humans. Finally, research can be conducted to explore the potential applications of this compound in other fields, such as cancer research and neurodegenerative diseases other than Alzheimer's disease.
Conclusion
2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide is a promising compound that has potential applications in various fields of scientific research. Its high selectivity for beta-secretase inhibition and ability to cross the blood-brain barrier make it a promising candidate for the treatment of Alzheimer's disease. However, more research is needed to fully understand the mechanism of action and potential therapeutic effects of this compound.
合成方法
The synthesis method of 2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide involves the reaction of 2-fluoro-6-nitrobenzoic acid with N-methyl-N-(2-pyridin-2-ylethyl)amine in the presence of a reducing agent. The resulting intermediate is then hydrolyzed to obtain the final product. This synthesis method has been reported in scientific literature and has been optimized for high yield and purity.
科学研究应用
2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide has been studied for its potential applications in various fields of scientific research. One of the major areas of focus has been Alzheimer's disease. This compound has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta peptides, which are known to accumulate in the brains of Alzheimer's patients. Inhibition of beta-secretase activity can potentially reduce the production of amyloid beta peptides, which may slow down the progression of Alzheimer's disease.
属性
IUPAC Name |
2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-18(10-8-11-5-2-3-9-17-11)15(20)14-12(16)6-4-7-13(14)19/h2-7,9,19H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYVLSXFMKSMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=C(C=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(2-Methylfuran-3-yl)sulfanylmethyl]phenyl]methanol](/img/structure/B7632977.png)
![1-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7632983.png)
![4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole](/img/structure/B7632990.png)
![4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632997.png)
![1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B7633004.png)
![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)

![3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7633015.png)



![1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)
![3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7633064.png)
![N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7633068.png)